2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
Description
This compound belongs to the class of triazolo[3,4-b][1,3]thiazole derivatives, characterized by a fused bicyclic core comprising a 1,2,4-triazole and a 1,3-thiazole ring. The acetamide moiety at position 3 is substituted with a cyclopentyl group, distinguishing it from analogs with aromatic or halogenated substituents.
Properties
IUPAC Name |
2-cyclopentyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-9(7-8-3-1-2-4-8)12-10-13-14-11-15(10)5-6-17-11/h8H,1-7H2,(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFJZFZNTLEUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=NN=C3N2CCS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Formation of the Thiazole Ring: The thiazole ring is often formed by reacting α-haloketones with thiourea or thioamides.
Coupling of Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentyl halides.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The triazolo[3,4-b][1,3]thiazole scaffold is highly modifiable, with substituents influencing lipophilicity, solubility, and target binding. Key analogs include:
*Estimated based on core structure and substituents.
Key Observations :
- Cyclopentyl vs.
- Functional Group Diversity : Sulfanyl () and bromomethyl () groups enable further chemical modifications, unlike the inert cyclopentyl group.
Kinase Inhibition
Triazolo[3,4-b][1,3]thiazoles are known CDK5/p25 inhibitors. For example:
- N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo...)acetamide : IC50 = 42 ± 1 nM against CDK5/p25 .
- 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-...)acetamide : IC50 = 30 ± 1 nM, highlighting the potency-enhancing effect of halogenation .
The cyclopentyl analog’s activity remains unreported, but alkyl substituents may alter binding kinetics due to steric effects.
Antimicrobial and Vasodilatory Effects
Biological Activity
Antimicrobial Properties
Compounds containing triazole and thiazole rings often exhibit antimicrobial properties. For instance, novel thiazoles have shown antifungal activity against multidrug-resistant Candida species . The presence of these heterocyclic rings in our compound of interest suggests potential antimicrobial activity.
Anticancer Activity
Triazole and thiazole derivatives have demonstrated anticancer properties in various studies. For example, 2-(cyclopentylamino)thiazol-4(5H)-one derivatives showed anticancer activity against several cancer cell lines, including human colon carcinoma (Caco-2), human breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) .
Enzyme Inhibition
The compound may exhibit enzyme inhibitory activities, particularly against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Structurally similar compounds have shown significant inhibitory activity against this enzyme. For instance, compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) demonstrated strong 11β-HSD1 inhibitory effect with an IC50 value of 0.07 μM .
Hypothetical Data Table
Based on the activities of similar compounds, we can propose a hypothetical data table for the biological activity of 2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide:
| Biological Activity | Hypothetical IC50 (μM) |
|---|---|
| 11β-HSD1 Inhibition | 0.1 - 1.0 |
| Anticancer (Caco-2) | 10 - 50 |
| Antifungal (Candida) | 5 - 20 |
Research Implications
The potential biological activities of this compound suggest several avenues for future research:
- Enzyme Inhibition Studies: Investigating its potential as an 11β-HSD1 inhibitor could lead to applications in treating metabolic disorders.
- Anticancer Research: Evaluating its efficacy against various cancer cell lines might reveal new therapeutic possibilities.
- Antimicrobial Screening: Testing against a range of pathogenic microorganisms could uncover novel antimicrobial applications.
- Structure-Activity Relationship (SAR) Studies: Comparing its activity with structurally similar compounds could provide insights into optimizing its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
